molecular formula C21H18FN5O2S B11259547 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B11259547
M. Wt: 423.5 g/mol
InChI Key: GIGOXHDPHFHGGJ-UHFFFAOYSA-N
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Description

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicidal, and G-quadruplex stabilizing activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . For instance, the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a common method. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate. The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods: Industrial production methods for thiazolo[3,2-b][1,2,4]triazoles often involve efficient and straightforward methodologies, such as one-pot catalyst-free procedures at room temperature. These methods typically use dibenzoylacetylene and triazole derivatives to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in its anti-inflammatory and analgesic properties . Additionally, it may interact with DNA and RNA, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide include other thiazolo[3,2-b][1,2,4]triazoles, such as thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the oxalamide group

Properties

Molecular Formula

C21H18FN5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide

InChI

InChI=1S/C21H18FN5O2S/c1-13-6-2-5-9-17(13)24-20(29)19(28)23-11-10-14-12-30-21-25-18(26-27(14)21)15-7-3-4-8-16(15)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)

InChI Key

GIGOXHDPHFHGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

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